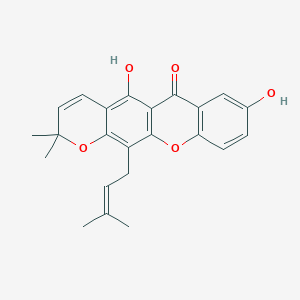
brasixanthone B
Beschreibung
Eigenschaften
Molekularformel |
C23H22O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
5,8-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)5-7-15-21-14(9-10-23(3,4)28-21)19(25)18-20(26)16-11-13(24)6-8-17(16)27-22(15)18/h5-6,8-11,24-25H,7H2,1-4H3 |
InChI-Schlüssel |
BFPCRQCNDMJVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=C(C=C4)O)O)C=CC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Brasixanthone B has demonstrated significant anticancer properties across various human cancer cell lines. The compound has been evaluated for its cytotoxic effects against several types of cancer, including:
- SNU-1 (stomach cancer)
- HeLa (cervical cancer)
- Hep G2 (liver cancer)
- NCI-H23 (lung cancer)
- K562 (leukemia)
- Raji (lymphoma)
- LS174T (colon cancer)
- IMR-32 (neuroblastoma)
- SK-MEL-28 (skin cancer)
The cytotoxicity of this compound was assessed using the MTT assay, revealing low IC50 values ranging from 0.69 to 92.59 µM, indicating potent activity against these cell lines . The structure-activity relationship suggests that the presence of specific functional groups significantly influences its anticancer efficacy.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. A molecular docking study investigated its binding affinity to the main protease of SARS-CoV-2, the virus responsible for COVID-19. This compound exhibited favorable binding energies, indicating it could serve as a lead compound for developing new antiviral drugs against coronavirus infections . The docking results showed that this compound has good interactions with critical amino acid residues in the protease, suggesting its potential role in inhibiting viral replication.
Cytotoxicity and Mechanism of Action
The cytotoxic mechanisms of this compound involve inducing apoptosis in cancer cells. Studies have reported that it can disrupt mitochondrial function and induce oxidative stress, leading to cell death. The compound's ability to target specific signaling pathways associated with cancer cell proliferation has been a focal point in understanding its therapeutic potential .
- Anticancer Activity : A study conducted on various xanthones isolated from Calophyllum species demonstrated that this compound exhibited significant cytotoxic activity against multiple human cancer cell lines, supporting its potential as an anticancer agent .
- Antiviral Potential : In silico studies utilizing molecular docking revealed that this compound binds effectively to the SARS-CoV-2 main protease, suggesting avenues for further research into its use as an antiviral treatment .
- Mechanistic Insights : Research into the mechanisms by which this compound induces apoptosis in cancer cells has provided insights into its therapeutic applications, underscoring the importance of understanding structure-activity relationships in drug development .
Vorbereitungsmethoden
Plant Material Selection
The stem bark of Calophyllum gracilentum and C. brasiliense is the most common source. Fresh or air-dried bark is ground into a coarse powder to increase surface area for solvent interaction. Maclura cochinchinensis has also been reported as a source, though with less frequency.
Solvent Extraction
Cold maceration using sequential solvents of increasing polarity is the standard approach. For example:
-
n-Hexane (non-polar) removes lipids and waxes.
-
Chloroform and ethyl acetate (mid-polarity) extract xanthones like this compound.
-
Methanol (polar) captures glycosides and polar constituents.
A typical protocol involves soaking powdered bark in n-hexane for 72 hours, followed by filtration and solvent evaporation under reduced pressure. This crude extract is then subjected to further fractionation.
Chromatographic Fractionation and Purification
Chromatography is indispensable for isolating this compound from complex plant matrices. The process often combines multiple techniques to achieve high purity.
Column Chromatography
Silica Gel Chromatography : Initial fractionation uses silica gel (Merck Kieselgel 60) with gradient elution. For example:
Fractions are pooled based on thin-layer chromatography (TLC) profiles, with this compound typically eluting in mid-polarity fractions.
Sephadex LH-20 Gel Filtration : Further purification employs Sephadex LH-20 with methanol as the eluent. This step separates compounds by molecular size, effectively isolating this compound from structurally similar xanthones.
Radial Chromatography
Final purification uses radial chromatography with silica gel (Merck 1.07749) and n-hexane:ethyl acetate (8:2) to yield needle-like crystals.
Structural Elucidation and Validation
Post-isolation, this compound is characterized using spectroscopic methods to confirm its structure:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar xanthone skeleton with a fused pyrano ring and 3-methylbut-2-enyl side chain. Intramolecular O–H⋯O hydrogen bonding stabilizes the structure.
Comparative Analysis of Preparation Methods
The table below summarizes key methodologies from representative studies:
Challenges and Optimization Strategies
Solvent Selection
Ethyl acetate strikes a balance between polarity and selectivity for xanthones. Methanol, while effective, risks co-extracting pigments that complicate purification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


